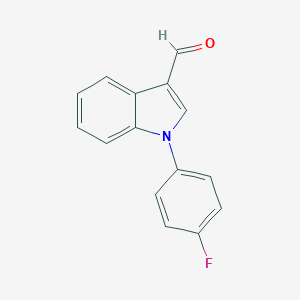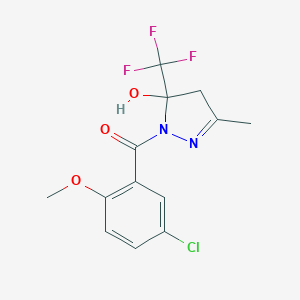![molecular formula C28H28IN3O5S B454846 2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE](/img/structure/B454846.png)
2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, oxo, thioxo, imidazolidinyl, and iodophenyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the imidazolidinyl core: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the imidazolidinyl ring.
Introduction of the thioxo group: This can be achieved by reacting the imidazolidinyl intermediate with sulfurizing agents such as Lawesson’s reagent.
Attachment of the phenyl groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Methoxylation: The methoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Iodination: The iodophenyl group is introduced through electrophilic aromatic substitution using iodine or iodinating reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
化学反应分析
Types of Reactions
2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo and thioxo groups can be reduced to hydroxyl and thiol groups, respectively.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxo group can yield alcohols.
科学研究应用
2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.
Modulating signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Interacting with receptors: Binding to specific receptors on the cell surface or within the cell to modulate their activity.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy and phenethyl groups but lacking the imidazolidinyl and iodophenyl groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but without the thioxo and iodophenyl groups.
Uniqueness
2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(2-IODOPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodophenyl group, in particular, may enhance its ability to interact with certain molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C28H28IN3O5S |
|---|---|
分子量 |
645.5g/mol |
IUPAC 名称 |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C28H28IN3O5S/c1-35-20-11-9-19(10-12-20)32-27(34)23(17-26(33)30-22-7-5-4-6-21(22)29)31(28(32)38)15-14-18-8-13-24(36-2)25(16-18)37-3/h4-13,16,23H,14-15,17H2,1-3H3,(H,30,33) |
InChI 键 |
KYLGAJLITTWTRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4I |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxyethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454764.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454765.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454769.png)

![5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B454772.png)

![Diisopropyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454776.png)
![butyl 4-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B454779.png)
![methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454780.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454781.png)
![ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B454783.png)
![2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B454784.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454785.png)
![METHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B454786.png)
